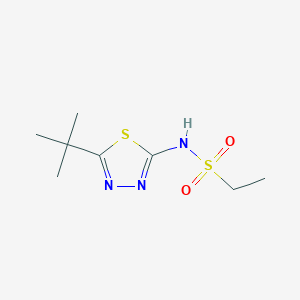![molecular formula C13H17FN2O B7560767 [3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is commonly referred to as 'FMPM' and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FMPM involves its binding to DAT. FMPM binds to a specific site on DAT and inhibits its function. This results in an increase in the concentration of dopamine in the synapse, leading to enhanced dopaminergic signaling. The precise mechanism of action of FMPM is still being studied, and several hypotheses have been proposed.
Biochemical and Physiological Effects:
FMPM has been found to have several biochemical and physiological effects. In vitro studies have shown that FMPM can inhibit the uptake of dopamine by DAT, leading to an increase in extracellular dopamine levels. In vivo studies have shown that FMPM can increase locomotor activity and induce hyperactivity in rodents. FMPM has also been found to have anxiogenic effects in rodents, indicating its potential use in studying anxiety-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
FMPM has several advantages for use in lab experiments. It is a highly selective and potent DAT inhibitor, making it an ideal chemical probe for studying DAT function. FMPM is also stable in solution and can be easily synthesized in large quantities. However, FMPM has some limitations. It has a short half-life in vivo, making it difficult to study its long-term effects. Additionally, FMPM has been found to have off-target effects, which may complicate its use in some experiments.
Zukünftige Richtungen
There are several future directions for research related to FMPM. One area of interest is the development of FMPM analogs with improved pharmacokinetic properties. Another area of interest is the use of FMPM to study the function of other neurotransmitter transporters. Additionally, FMPM can be used to study the effects of DAT dysfunction in various psychiatric and neurological disorders. Overall, FMPM has significant potential for use as a chemical probe in scientific research, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of FMPM involves the reaction of 5-fluoro-2-methylbenzaldehyde with pyrrolidine and formaldehyde in the presence of a catalytic amount of acid. The resulting product is then treated with ammonium acetate to obtain FMPM. The synthesis method has been optimized to increase the yield of FMPM, and the purity of the compound has been confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
FMPM has been found to have a range of applications in scientific research. One of the primary uses of FMPM is as a chemical probe to study the function of the dopamine transporter (DAT). DAT is a protein that transports dopamine from the synapse back into the presynaptic neuron, and its dysfunction has been implicated in several psychiatric and neurological disorders. FMPM has been found to selectively bind to DAT and can be used to study its function in vitro and in vivo.
Eigenschaften
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-2-3-11(14)6-12(9)13(17)16-5-4-10(7-15)8-16/h2-3,6,10H,4-5,7-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFXIMGSKUPNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)N2CCC(C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)


![N~4~-benzyl-2-[(3,5-difluorobenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560714.png)

![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)

![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
![1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)